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Compound of Interest

Compound Name:
Fructoseglutamic Acid Disodium

Salt

Cat. No.: B1162887 Get Quote

Executive Summary & Chemical Identity
Fructoseglutamic Acid Disodium Salt (Chemical Name: Disodium N-(1-Deoxy-D-fructos-1-

yl)-L-glutamate) is a pivotal Amadori Rearrangement Product (ARP). Unlike simple mixtures of

sugar and amino acids, this compound represents a "locked" intermediate of the Maillard

reaction. It functions dually as a non-volatile taste enhancer (providing umami and kokumi

depth) and a thermal precursor for specific savory aroma volatiles.

This guide details the mechanism, sensory profile, and application protocols for utilizing

Fructoseglutamic Acid Disodium Salt to engineer high-fidelity savory profiles in food

matrices and pharmaceutical masking systems.
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Property Detail

CAS Number 31105-01-8 (Acid form reference)

Molecular Formula C₁₁H₁₇NO₉Na₂ (Disodium Salt)

Classification
Maillard Reaction Intermediate (Amadori

Compound)

Sensory Character
Clean Umami, Bouillon-like, Kokumi

(Mouthfulness)

Taste Threshold 1–2 mmol/L (Comparable to MSG)

Stability
High stability in aqueous solution compared to

Schiff bases

Mechanism of Action
The efficacy of Fructoseglutamic Acid Disodium Salt relies on two distinct mechanisms

depending on the processing temperature of the final application.

A. Direct Sensory Modulation (Ambient/Low Heat)
At temperatures below 60°C, the compound remains stable and interacts directly with lingual

receptors.

Umami Activation: It binds to the T1R1/T1R3 heterodimer umami receptor. Unlike

Monosodium Glutamate (MSG), which can exhibit a "soapy" or "chemical" aftertaste at high

concentrations, Fructoseglutamic Acid provides a "cleaner," more rounded savory profile

often described as "bouillon-like" [1].[1]

Kokumi Effect: It enhances the continuity and thickness of the taste profile, likely through

interactions with the Calcium Sensing Receptor (CaSR), bridging the gap between initial

saltiness and lingering aftertaste.

B. Thermal Flavor Generation (High Heat)
Above 100°C (e.g., baking, retorting), the compound degrades to generate specific aroma

volatiles. Because the sugar (fructose) and amino acid (glutamate) are already covalently
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linked, the reaction kinetics are faster and more specific than reacting free fructose and

glutamate.

Degradation Products: Generates pyrazines (roasted/nutty), furans (caramelic), and pyrroles,

contributing to "roasted meat" and "baked" notes [3].[2]

Visualization: Formation & Degradation Pathway
The following diagram illustrates the formation of the Amadori product and its divergent

pathways in food systems.

L-Glutamic Acid

Schiff Base
(Unstable)

Condensation

D-Fructose

Condensation
Fructoseglutamic Acid

(Amadori Product)

Rearrangement
(Acid/Heat)

Umami/Kokumi
Receptors (T1R1/T1R3)

Direct Use
(Low Temp)

Thermal Degradation
(>100°C)

Cooking/Process
(High Temp)

Perception:
Clean Savory/Bouillon

Volatiles:
Pyrazines, Furans

Perception:
Roasted/Meaty

Click to download full resolution via product page

Figure 1: The dual-pathway mechanism of Fructoseglutamic Acid. It acts as a stable taste

enhancer at low temperatures and a flavor precursor at high temperatures.

Application Protocols
Protocol 1: Sodium Reduction & Umami Enhancement in
Clear Broth
Objective: Replace 30% sodium and 50% MSG in a chicken broth model while maintaining

sensory intensity.

Materials:

Chicken Broth Base (0.5% NaCl)

Fructoseglutamic Acid Disodium Salt (FG-Na)
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Control: Standard Broth (0.8% NaCl + 0.2% MSG)

Method:

Preparation: Prepare a base chicken broth solution at 60°C.

Dosing:

Control: Add 0.3% NaCl + 0.2% MSG.

Test A: Add 0.3% NaCl + 0.1% MSG + 0.05% FG-Na.

Test B (Clean Label): Add 0.3% NaCl + 0.15% FG-Na (No MSG).

Homogenization: Stir for 10 minutes at 60°C to ensure complete dissolution.

Sensory Evaluation: Panelists (n=10) rate "Salty Intensity," "Umami Depth," and "Aftertaste

Cleanliness" on a 10-point scale.

Expected Outcome: Test B typically yields a "Umami Depth" score equivalent to the Control but

with a significantly higher "Aftertaste Cleanliness" score, eliminating the metallic/soapy notes of

MSG [2].

Protocol 2: Thermal Generation of "Roasted Beef"
Reaction Flavor
Objective: Use FG-Na as a precursor to generate authentic roasted notes in a vegetarian demi-

glace.

Materials:

FG-Na (2.0%)

Glucose (1.0%)

Cysteine Hydrochloride (0.5%)

Vegetable Fat (5.0%)
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Propylene Glycol (solvent)

Method:

Slurry Formation: Dissolve FG-Na, Glucose, and Cysteine in Propylene Glycol/Water (80:20)

mixture. Emulsify with Vegetable Fat.

Thermal Reaction: Transfer to a pressure reactor (Parr bomb or similar).

Heating Profile:

Ramp to 125°C over 20 minutes.

Hold at 125°C for 40 minutes.

Rapid cool to <40°C.

Analysis: Analyze the headspace via GC-MS for pyrazine content.

Why this works: FG-Na provides a "slow-release" glutamate source that reacts with Cysteine

degradation products. This controlled reaction favors the formation of 2-methyl-3-furanthiol

(meaty) and alkylpyrazines (roasted) without the rapid burning associated with free fructose [3]

[5].

Protocol 3: Solubility & Stability Validation
Context: Before inclusion in liquid formulations (e.g., soy sauce, concentrated stocks), stability

must be verified to prevent precipitation or premature hydrolysis.

Method:

Solubility Limit: Dissolve FG-Na in deionized water at 20°C.

Target: >50 g/100mL (Highly soluble).

pH Stability: Prepare 1% solutions at pH 3.0, 5.0, and 7.0.

Store at 40°C for 2 weeks (accelerated aging).
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Measure [FG-Na] retention via HPLC.

Criteria: >90% retention at pH 5-7 is required for commercial viability. Note: At pH < 4.0,

hydrolysis back to Glutamic Acid and Fructose may occur over time [4].

Data Summary: Sensory & Stability
The following table summarizes the sensory impact of Fructoseglutamic Acid Disodium Salt
compared to standard enhancers.

Attribute MSG (0.2%)
Yeast Extract
(0.5%)

FG-Na (0.15%)

Umami Intensity High (8/10) Medium (6/10) High (7.5/10)

Salty Perception Moderate Moderate High (Synergistic)

Mouthfeel (Kokumi) Low High Very High

Flavor Profile Chemical/Flat Yeasty/Brothy Clean/Bouillon

Sodium Contribution High Low Low

Table 1: Comparative sensory analysis in a neutral soup base. FG-Na demonstrates superior

mouthfeel and a cleaner profile than MSG.

Application Workflow Diagram
This workflow guides the decision-making process for incorporating FG-Na into a new

formulation.
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Figure 2: Decision tree for utilizing Fructoseglutamic Acid Disodium Salt in formulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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